molecular formula C19H21BrN3O4P B11406507 Diethyl [2-(4-bromophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(4-bromophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11406507
M. Wt: 466.3 g/mol
InChI Key: JTHQGEFGUAALIA-UHFFFAOYSA-N
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Description

Diethyl [2-(4-bromophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that belongs to the class of phosphonates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-bromophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl and pyridinylmethylamino groups. The final step involves the addition of the phosphonate group. Common reagents used in these reactions include bromine, pyridine, and diethyl phosphite. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-bromophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated versions.

Scientific Research Applications

Diethyl [2-(4-bromophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl [2-(4-bromophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl [2-(4-bromophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate include:

    Imidazole derivatives: Known for their broad range of chemical and biological properties.

    Thiazole derivatives: Exhibiting diverse biological activities such as antimicrobial and anticancer properties.

    Indole derivatives: Possessing various biological activities, including antiviral and anticancer effects.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21BrN3O4P

Molecular Weight

466.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-diethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H21BrN3O4P/c1-3-25-28(24,26-4-2)19-18(22-13-14-6-5-11-21-12-14)27-17(23-19)15-7-9-16(20)10-8-15/h5-12,22H,3-4,13H2,1-2H3

InChI Key

JTHQGEFGUAALIA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CN=CC=C3)OCC

Origin of Product

United States

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